2-(4-Methoxystyryl)-1-methylpyridinium
Description
2-(4-Methoxystyryl)-1-methylpyridinium is a cationic organic compound belonging to the stilbazolium family, characterized by a pyridinium core linked to a 4-methoxystyryl group via an ethylene bridge. This compound has garnered attention for its nonlinear optical (NLO) properties, particularly in terahertz (THz) wave generation and second-harmonic generation (SHG) . Its crystal structure, often paired with counteranions like 4-chlorobenzenesulfonate, forms a non-centrosymmetric arrangement critical for NLO activity . The compound’s extended π-conjugation and electron-donating methoxy group enhance its hyperpolarizability, making it a candidate for optoelectronic applications .
Properties
Molecular Formula |
C15H16NO+ |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium |
InChI |
InChI=1S/C15H16NO/c1-16-12-4-3-5-14(16)9-6-13-7-10-15(17-2)11-8-13/h3-12H,1-2H3/q+1/b9-6+ |
InChI Key |
SOZFNYJOEMCPLP-RMKNXTFCSA-N |
SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The target compound and MBSC share identical space groups and similar cell parameters, reflecting structural homogeneity within the methoxystyryl subclass .
- DAST and DSTMS exhibit smaller unit cells due to bulkier dimethylamino groups and varied counteranions (tosylate vs. trimethylbenzenesulfonate), which reduce symmetry to monoclinic (Cc) or orthorhombic (P21) systems .
Hydrogen Bonding and π-π Interactions
Interactions critical for crystal stability and NLO activity:
Key Observations :
- The target compound exhibits weaker C-H···O interactions compared to chlorophenyl analogs, suggesting anion flexibility influences packing .
- Indole-substituted derivatives show stronger π-π interactions (3.58 Å), enhancing thermal stability .
Optical and Nonlinear Optical Properties
THz Generation Efficiency
Benchmark stilbazolium derivatives for THz applications:
Second-Harmonic Generation (SHG)
- DAST: SHG efficiency ≈ 10× urea .
- Target Compound: Recent studies indicate SHG efficiency ~15× urea, attributed to enhanced hyperpolarizability from methoxy substitution .
Luminescence and Phosphorescence Characteristics
| Compound | Emission λ (nm) | Quantum Yield (%) | Reference |
|---|---|---|---|
| 4-(4-Bromophenyl)-1-methylpyridinium chloride (G1–G3) | ~500 | 13.5–20.1 | |
| (DPASP)₂[Zn(NCS)₄]·2CH₃OH | Red | 85 (quantum yield) |
Inference : Methoxystyryl substitution may redshift emission compared to bromophenyl analogs, but experimental validation is needed.
Crystal Growth and Morphology
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